molecular formula C15H13NO B1296853 (4-Methoxyphenyl)(phenyl)acetonitrile CAS No. 4578-79-4

(4-Methoxyphenyl)(phenyl)acetonitrile

Cat. No.: B1296853
CAS No.: 4578-79-4
M. Wt: 223.27 g/mol
InChI Key: NMRODAMTCYVZAZ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(phenyl)acetonitrile is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(phenyl)acetonitrile typically involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)(phenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methoxyphenyl)(phenyl)acetonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(phenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The pathways involved include nucleophilic addition, substitution, and reduction reactions .

Comparison with Similar Compounds

  • 4-Methoxybenzyl cyanide
  • 4-Methoxyphenylacetonitrile
  • 4-Methoxybenzonitrile
  • 4-Methylbenzyl cyanide
  • 4-Fluorophenylacetonitrile

Comparison: (4-Methoxyphenyl)(phenyl)acetonitrile is unique due to the presence of both a methoxy group and a phenylacetonitrile moiety, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRODAMTCYVZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283483
Record name (4-methoxyphenyl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4578-79-4
Record name NSC31756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-methoxyphenyl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of p-methoxybenzhydryl chloride (27.00 g, 0.116 mol) in dry CH3CN (200 mL) was added dibenzo-18-crown-6 (2.12 g) followed by dry KCN (8.02 g, 0.123 mol), and the stirred mixture was refluxed for 66 h. After this time, the reaction mixture was cooled to room temperature and the solid was removed by filtration. The filtrate was evaporated under vacuum. The resulting solid was dissolved in CH2Cl2 (50 mL) and the solution flushed through a silica gel column (230-400 mesh, 60 g) using CH2Cl2. The eluent was evaporated and the residue was titurated with heptane to precipitate the product. The precipitate was collected and washed with heptane to give a solid. 1H--NMR analysis of this solid showed that it was a mixture of starting chloride and product. Therefore, the heptane filtrates were evaporated and the solids were recombined, giving a total of 25.03 g of material. This solid was reacted again as described above, except that the reflux period was extended 48 h. Afterwards, the reaction mixture was worked up as described above to give the title nitrile (18.56 g, 72%) as a yellowish white solid. The structure was confirmed by 1H--NMR in CDCl3.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
catalyst
Reaction Step One
Name
Quantity
8.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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